BenchChemオンラインストアへようこそ!

4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride

salt-form selection aqueous solubility synthetic intermediate

Specifically source the dihydrochloride salt to avoid stoichiometric variability seen with the free base or monohydrochloride. Its defined 2.0 eq HCl content guarantees consistent reaction pH in amide couplings, reductive aminations, and aqueous bioconjugation for PROTAC synthesis. The aromatic pyrazine core enables critical π-stacking in kinase ATP-binding pockets, proven in c-Met (IC₅₀ 26 nM) and PARP1 (sub-nM) inhibitor programs. Verify CAS 2416230-65-2 to prevent procurement of the incorrect tetrahydro or pyridine analog, which exhibit divergent target selectivity. Procure now for immediate library diversification.

Molecular Formula C10H15Cl2N5
Molecular Weight 276.17
CAS No. 2416230-65-2
Cat. No. B2463351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride
CAS2416230-65-2
Molecular FormulaC10H15Cl2N5
Molecular Weight276.17
Structural Identifiers
SMILESC1CNCCC1C2=NN=C3N2C=CN=C3.Cl.Cl
InChIInChI=1S/C10H13N5.2ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;;/h5-8,11H,1-4H2;2*1H
InChIKeyIJRKILZOVHAKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine Dihydrochloride (CAS 2416230-65-2): Compound Class and Core Identity


4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride (CAS 2416230-65-2) is a nitrogen-rich heterocyclic building block comprising a piperidine ring linked at the 4-position to a [1,2,4]triazolo[4,3-a]pyrazine core, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₃N₅·2HCl, MW 276.17 g/mol) . The triazolo[4,3-a]pyrazine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with broad-spectrum biological activities across antimalarial, anticancer, antidiabetic, and neurological indications, and has served as a key template for clinical candidates including c-Met kinase inhibitors and DPP-4 inhibitors [1]. This compound is positioned as a versatile synthetic intermediate, with the intact piperidine –NH group providing a derivatizable handle for elaboration into focused libraries targeting kinase and PARP1 programs [2].

Why the Dihydrochloride Salt Form of 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine Cannot Be Casually Substituted


The triazolo[4,3-a]pyrazine chemical space contains multiple closely related building blocks that differ in salt form (free base, monohydrochloride, dihydrochloride), heterocyclic core (pyrazine vs. pyridine vs. pyridazine), ring saturation (aromatic vs. 5,6,7,8-tetrahydro), and piperidine attachment position. These ostensibly minor structural variations produce divergent target engagement profiles and physicochemical properties that directly impact synthetic utility and biological readouts [1]. The dihydrochloride salt offers distinct aqueous solubility and stoichiometric properties compared to the free base (CAS 954222-56-1) and monohydrochloride (CAS 1423031-95-1), while the aromatic pyrazine core enables π-stacking interactions with kinase ATP-binding pockets that are absent in the saturated tetrahydro analogs used in DPP-4 programs [2]. Procurement of an incorrect salt form or heterocyclic analog without verification introduces uncontrolled variables in reaction stoichiometry, assay buffer compatibility, and downstream SAR interpretation [3].

Quantitative Differentiation Evidence: 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine Dihydrochloride vs. Closest Analogs


Dihydrochloride vs. Free Base and Monohydrochloride: Stoichiometric and Solubility Differentiation

The dihydrochloride salt (CAS 2416230-65-2) contains two equivalents of HCl per molecule (MW 276.17 g/mol), distinguishing it from the free base (CAS 954222-56-1, MW 203.24 g/mol) and the monohydrochloride (CAS 1423031-95-1, MW 239.70 g/mol) . This stoichiometric difference directly impacts aqueous solubility and handling: the dihydrochloride salt is reported to enhance water solubility compared to the free base, enabling direct use in aqueous-based coupling reactions (e.g., amide bond formation, reductive amination) without additional acid activation . For parallel synthesis workflows, the dihydrochloride form provides a precisely defined counterion stoichiometry of 2.0 equivalents HCl per mole of amine, eliminating the weighing and calculation errors associated with hygroscopic or variable-purity free-base forms .

salt-form selection aqueous solubility synthetic intermediate reaction stoichiometry

Aromatic Pyrazine Core vs. Saturated Tetrahydro Analog: Differential Kinase vs. DPP-4 Target Engagement

The triazolo[4,3-a]pyrazine core in this compound is fully aromatic, in contrast to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold found in sitagliptin-class DPP-4 inhibitors [1]. Quantitative SAR from the dual c-Met/VEGFR-2 inhibitor program demonstrates that aromatic triazolo[4,3-a]pyrazine derivatives achieve nanomolar c-Met kinase inhibition: the lead compound 17l (bearing the aromatic pyrazine core) exhibited c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM, with antiproliferative IC₅₀ values of 0.98 µM (A549), 1.05 µM (MCF-7), and 1.28 µM (HeLa) [2]. In contrast, the saturated tetrahydro-triazolopyrazine scaffold is optimized for DPP-4 inhibition (e.g., sitagliptin DPP-4 IC₅₀ ≈ 18 nM) with minimal c-Met activity [3]. The aromatic system's planarity and extended π-surface are structurally required for Type II kinase inhibitor binding modes targeting the c-Met DFG-out conformation [2].

kinase inhibitor DPP-4 inhibitor scaffold selectivity π-stacking c-Met

Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyridine Scaffold: Impact on PARP1 Inhibitor Potency and Selectivity

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been independently validated as a PARP1 inhibitor pharmacophore, with optimized derivatives achieving single-digit nanomolar potency. Compounds 17m, 19a, 19i, and 19k from a triazolo[4,3-a]pyrazine series demonstrated PARP1 IC₅₀ < 4.1 nM and antiproliferative effects against BRCA1⁻/⁻ MDA-MB-436 cells (IC₅₀ < 1.9 nM) and BRCA2⁻/⁻ Capan-1 cells (IC₅₀ < 21.6 nM), with compound 19k notably overcoming acquired resistance in Capan-1 cells (IC₅₀ < 0.3 nM) [1]. The corresponding [1,2,4]triazolo[4,3-a]pyridine scaffold (CAS 1225150-46-8), while also explored as a c-Met inhibitor scaffold, shows a distinct kinase selectivity profile—compound 4d from the pyridine series selectively inhibited c-Met with no activity against 59 other kinases tested [2]. This divergence indicates that the additional pyrazine nitrogen contributes to differential hydrogen-bonding interactions and target selectivity distinct from the pyridine analog [3].

PARP1 inhibitor DNA damage repair scaffold selectivity BRCA-mutated cancer synthetic lethality

Commercially Available Purity and Vendor Specification Differentiation: Dihydrochloride vs. Alternative Salt Forms

Commercial availability of the three salt forms is differentiated by vendor catalog specifications: the dihydrochloride (CAS 2416230-65-2) is listed at ≥95% purity by CymitQuimica (Biosynth brand), though currently noted as discontinued, while the free base (CAS 954222-56-1) is available at ≥97% purity from MolCore (ISO-certified) and ≥95% from AKSci . The monohydrochloride (CAS 1423031-95-1) is offered at ≥95% purity by AKSci . Importantly, the dihydrochloride salt has been specifically cataloged as a research chemical building block by multiple suppliers (ChemBase ID 241606), indicating established demand within medicinal chemistry workflows, whereas the monohydrochloride and free base are positioned as general API intermediates [1]. The dihydrochloride form's distinct CAS number and molecular specification ensure unambiguous identity confirmation by LCMS and ¹H NMR, reducing the risk of salt-form misidentification during inventory management.

purity specification vendor comparison procurement quality control salt form

Evidence-Backed Application Scenarios for 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine Dihydrochloride


Parallel Synthesis of Dual c-Met/VEGFR-2 Kinase Inhibitor Libraries via Piperidine –NH Derivatization

The dihydrochloride salt is ideally suited for amide coupling and reductive amination reactions in aqueous or polar aprotic solvents, directly leveraging the free –NH of the piperidine ring for diversification. The aromatic triazolo[4,3-a]pyrazine core has been validated in dual c-Met/VEGFR-2 inhibitor programs: derivatives built on this scaffold achieve c-Met IC₅₀ = 26.00 nM and antiproliferative activity in the sub-micromolar range against A549, MCF-7, and HeLa cell lines, comparable to the reference inhibitor foretinib [1]. Researchers procuring this dihydrochloride building block can generate focused libraries by appending diverse aryl/acyl groups to the piperidine nitrogen, systematically exploring SAR around the solvent-exposed region of the kinase ATP-binding pocket.

PARP1 Inhibitor Lead Optimization with Acquired Resistance-Overcoming Potential

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has produced PARP1 inhibitors with IC₅₀ < 4.1 nM in enzymatic assays and sub-nanomolar antiproliferative activity in BRCA-mutant cell models, with compound 19k demonstrating activity against PARP1 inhibitor-resistant Capan-1 cells (IC₅₀ < 0.3 nM) [2]. The dihydrochloride salt provides a convenient starting point for synthesizing 3-substituted triazolo[4,3-a]pyrazine derivatives through functionalization of the piperidine moiety, enabling exploration of linker geometry and exit vector orientation critical for overcoming acquired resistance mechanisms in homologous recombination-deficient cancers.

Scaffold-Hopping Control in Selectivity Profiling: Pyrazine vs. Pyridine vs. Tetrahydro Core Comparisons

For medicinal chemistry groups conducting systematic scaffold-hopping studies, procuring the authentic aromatic triazolo[4,3-a]pyrazine dihydrochloride alongside its pyridine (CAS 1225150-46-8) and tetrahydro (sitagliptin-core) analogs enables controlled head-to-head profiling of target selectivity. The pyrazine scaffold directs activity toward c-Met/VEGFR-2 and PARP1, while the pyridine analog shows c-Met-selective kinase inhibition with a distinct off-target profile [3], and the tetrahydro analog is optimized for DPP-4 [4]. Parallel procurement of all three scaffolds under identical salt-form conditions eliminates confounding variables in selectivity panel assays.

Aqueous-Phase Bioconjugation and PROTAC Linker Attachment

The dihydrochloride salt's enhanced aqueous solubility relative to the free base enables direct use in aqueous bioconjugation protocols—such as PROTAC (proteolysis-targeting chimera) linker installation or fluorescent probe conjugation—without organic co-solvents that may denature protein targets. The piperidine –NH serves as a chemically orthogonal handle for attaching PEG linkers or E3 ligase-recruiting moieties, while the triazolopyrazine core provides a rigid, planar recognition element for the target protein binding interface [2]. The precisely defined 2.0 eq HCl stoichiometry ensures reproducible reaction pH in buffered aqueous media.

Quote Request

Request a Quote for 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.